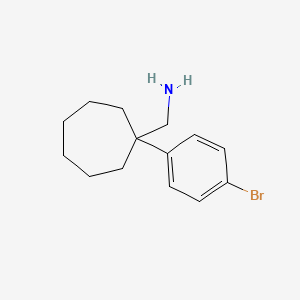
(1-(4-Bromophenyl)cycloheptyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-(4-Bromophenyl)cycloheptyl)methanamine: is an organic compound with the molecular formula C14H20BrN It is characterized by a cycloheptyl ring substituted with a bromophenyl group and a methanamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-(4-Bromophenyl)cycloheptyl)methanamine typically involves the following steps:
Bromination: The starting material, cycloheptanone, undergoes bromination to introduce the bromine atom at the para position of the phenyl ring.
Formation of the Cycloheptyl Ring: The brominated intermediate is then subjected to cyclization to form the cycloheptyl ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
(1-(4-Bromophenyl)cycloheptyl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(1-(4-Bromophenyl)cycloheptyl)methanamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1-(4-Bromophenyl)cycloheptyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulate enzyme activity, or interfere with cellular signaling pathways. Detailed studies are required to elucidate the exact mechanism by which it exerts its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1-(4-Chlorophenyl)cycloheptyl)methanamine
- (1-(4-Fluorophenyl)cycloheptyl)methanamine
- (1-(4-Methylphenyl)cycloheptyl)methanamine
Uniqueness
(1-(4-Bromophenyl)cycloheptyl)methanamine is unique due to the presence of the bromine atom, which imparts distinct chemical and physical properties. The bromine atom can influence the compound’s reactivity, biological activity, and interactions with other molecules, making it a valuable compound for various research applications.
Biologische Aktivität
(1-(4-Bromophenyl)cycloheptyl)methanamine is an organic compound characterized by its unique structure, which includes a cycloheptyl ring and a para-bromophenyl group. Its molecular formula is C14H20BrN, and it has garnered attention in various fields of research due to its potential biological activity and therapeutic applications.
The compound's chemical properties are influenced by the presence of the bromine atom, which affects its reactivity and interactions with biological targets. The molecular weight of this compound is 282.22 g/mol, and it can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution.
| Property | Value |
|---|---|
| Molecular Formula | C14H20BrN |
| Molecular Weight | 282.22 g/mol |
| IUPAC Name | [1-(4-bromophenyl)cycloheptyl]methanamine |
| InChI | InChI=1S/C14H20BrN/c15-13-7-5-12(6-8-13)14(11-16)9-3-1-2-4-10-14/h5-8H,1-4,9-11,16H2 |
| Canonical SMILES | C1CCCC(CC1)(CN)C2=CC=C(C=C2)Br |
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the context of enzyme inhibition and receptor modulation. The compound has been studied for its potential effects on various biological pathways.
The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may act as an agonist or antagonist at certain receptors or modulate enzyme activity through competitive inhibition. Further studies are needed to clarify these interactions and their implications for therapeutic applications .
Case Studies
Recent case studies have explored the broader implications of compounds with similar structures in drug development:
- Thiosemicarbazone Derivatives :
- Toxicometabolomics :
Eigenschaften
Molekularformel |
C14H20BrN |
|---|---|
Molekulargewicht |
282.22 g/mol |
IUPAC-Name |
[1-(4-bromophenyl)cycloheptyl]methanamine |
InChI |
InChI=1S/C14H20BrN/c15-13-7-5-12(6-8-13)14(11-16)9-3-1-2-4-10-14/h5-8H,1-4,9-11,16H2 |
InChI-Schlüssel |
ZKNXLFZOYHMIDG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC(CC1)(CN)C2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















